Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Vue d'ensemble

Description

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with notable biological activities, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

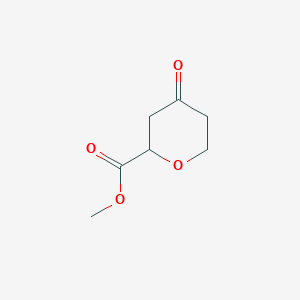

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran structure, featuring a ketone group at the fourth position and a carboxylate ester group at the second position. Its molecular formula is , which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in inducing apoptosis through the activation of caspases. This mechanism is crucial in cellular signaling pathways associated with programmed cell death, making it a candidate for cancer treatment applications.

The compound's ability to modulate enzyme activity suggests interactions with various metabolic pathways. It may influence cellular signaling mechanisms, thereby impacting processes such as:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Enzyme Modulation : Interaction with enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Apoptotic Activity : A study demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase cascades, highlighting its potential as an anticancer agent.

- Metabolic Pathway Influence : Research indicates that this compound can influence metabolic pathways by modulating enzyme activity, which may enhance its therapeutic efficacy in various contexts.

- Structural Comparisons : Comparative studies with similar compounds reveal that this compound shares structural features with other bioactive molecules, suggesting a broader applicability in drug development.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Apoptosis Induction | Caspase Activation | Cancer Treatment |

| Enzyme Modulation | Metabolic Pathway Interaction | Therapeutic Drug Development |

| Structural Similarity | Comparison with bioactive compounds | Drug Design and Synthesis |

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions:

- Formation of Heterocycles : It can be used as a building block for synthesizing other heterocyclic compounds, which are crucial in pharmaceuticals.

- Reactivity in Multi-step Synthesis : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for creating diverse chemical entities.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity:

- Antitumor Activity : Compounds based on this structure have been explored for their potential as anticancer agents, particularly in the development of spliceosome inhibitors .

- Pharmaceutical Development : Its derivatives are being investigated for their roles in drug formulation due to their biological properties.

Table 1: Synthesis Methods and Yields

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | Alkaline conditions | 85 | |

| Lactonization | General procedure | 66 | |

| Multi-step Organic Synthesis | Various reagents | Variable |

Table 2: Biological Activities of Derivatives

| Compound Derivative | Activity Type | Potential Use | Reference |

|---|---|---|---|

| Spliceosome Inhibitor Analog | Antitumor | Cancer therapy | |

| Bioactive Compound | Antimicrobial | Pharmaceutical applications |

Case Study 1: Antitumor Compounds

A study on the design and synthesis of antitumor compounds based on this compound highlighted its potential as a scaffold for developing new cancer therapies. The research utilized a pharmacophore model to predict biological activity, leading to the identification of several promising analogs with enhanced efficacy against cancer cell lines .

Case Study 2: Organic Synthesis Applications

In another investigation, this compound was employed as an intermediate in synthesizing complex organic molecules. The study demonstrated that utilizing this compound significantly improved yields and reduced reaction times compared to traditional methods.

Propriétés

IUPAC Name |

methyl 4-oxooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-7(9)6-4-5(8)2-3-11-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGACOSKRXATSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.